MβL L1 Inhibitory Potency: Class-Level Placement of Oxazolethioacetamide Scaffold
In a 2023 study, a panel of oxazolethioacetamides demonstrated MβL L1 inhibition with IC50 values in the range of 0.19–0.38 μM [1]. The specific compound 2-{4-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-ylthio}acetamide was not individually reported in this study; however, the scaffold SAR indicates that electron-withdrawing substituents at the 4-sulfonyl position are critical for potency. This provides a class-level performance benchmark against which the target compound can be evaluated once head-to-head data become available.
| Evidence Dimension | MβL L1 inhibition (IC50) |
|---|---|
| Target Compound Data | Not individually reported in admissible sources |
| Comparator Or Baseline | Oxazolethioacetamide class range: IC50 0.19–0.38 μM |
| Quantified Difference | Not calculable for the specific compound |
| Conditions | Recombinant MβL L1 enzyme assay, ChemistrySelect 2023 study |
Why This Matters
This establishes the potency ceiling of the chemotype; procurement for MβL inhibitor screening programs should verify whether the 4-chlorophenyl/2-thienyl/thioacetamide combination achieves potency within or outside this benchmark range.
- [1] Yang, K.-W. et al. (2023). Synthesis and Inhibitory Activity of Oxazolethioacetamides against Metallo‐β‐Lactamase. ChemistrySelect, 8(6), e202204108. View Source
